Clibucaine
Overview
Description
Clibucaine is a piperidine derivative known for its local anesthetic properties. It was used clinically as a local anesthetic in the 1980s. The compound’s molecular formula is C15H20Cl2N2O, and it has a molecular weight of 315.238 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Clibucaine can be synthesized through a multi-step process involving the reaction of 2,4-dichloroaniline with 1-piperidinylbutanone. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid. The final product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, especially at the chlorine atoms on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted anilines or piperidines.
Scientific Research Applications
Clibucaine has been extensively studied for its local anesthetic properties. It is used in various scientific research applications, including:
Chemistry: As a model compound for studying the effects of structural modifications on anesthetic activity.
Biology: Investigating its effects on nerve conduction and pain pathways.
Medicine: Exploring its potential use in new anesthetic formulations and drug delivery systems.
Industry: Used in the development of new anesthetic agents and formulations
Mechanism of Action
Clibucaine exerts its local anesthetic effects by blocking sodium channels in nerve cells. This action prevents the initiation and propagation of nerve impulses, leading to a loss of sensation in the targeted area. The compound primarily targets voltage-gated sodium channels, disrupting the normal function of these channels and inhibiting nerve signal transmission .
Comparison with Similar Compounds
Lidocaine: Another local anesthetic with a similar mechanism of action but different chemical structure.
Bupivacaine: A longer-acting local anesthetic with a higher potency.
Procaine: An older local anesthetic with a shorter duration of action compared to clibucaine
Uniqueness of this compound: this compound’s unique structure, with its piperidine ring and dichlorophenyl group, provides distinct pharmacological properties. It offers a balance between potency and duration of action, making it suitable for various clinical applications. Its ability to undergo multiple types of chemical reactions also makes it a versatile compound for research and development .
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-3-piperidin-1-ylbutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O/c1-11(19-7-3-2-4-8-19)9-15(20)18-14-6-5-12(16)10-13(14)17/h5-6,10-11H,2-4,7-9H2,1H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDYCOSWVJRUHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=C(C=C(C=C1)Cl)Cl)N2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80864581 | |
Record name | N-(2,4-Dichlorophenyl)-3-(piperidin-1-yl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80864581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15302-10-0 | |
Record name | Clibucaine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015302100 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2,4-Dichlorophenyl)-3-(piperidin-1-yl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80864581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CLIBUCAINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NB2ZOX88RR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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